(3S)-3-[(2-fluorophenyl)methoxy]piperidine
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical trajectory of piperidine chemistry, which traces its origins to the mid-19th century when Scottish chemist Thomas Anderson first reported piperidine in 1850, followed by independent work by French chemist Auguste Cahours in 1852. The foundational understanding of piperidine derivatives was established through early isolation studies from black pepper, where the parent alkaloid piperine provided the structural template for subsequent synthetic modifications.
The specific development of fluorinated piperidine derivatives gained momentum in the latter half of the 20th century as pharmaceutical researchers recognized the profound impact of fluorine substitution on drug properties. The strategic introduction of fluorine atoms into piperidine scaffolds became particularly significant following observations that fluorinated compounds often exhibited enhanced metabolic stability and altered bioavailability compared to their non-fluorinated counterparts. The emergence of this compound as a research compound reflects this broader trend toward fluorine incorporation in heterocyclic drug design.
Recent advances in asymmetric synthesis methodologies have enabled the production of enantiomerically pure fluorinated piperidines, including the (3S)-configured compound under examination. The development of rhodium and palladium-catalyzed hydrogenation processes has been particularly influential in accessing fluorinated piperidine derivatives with high stereochemical control. These synthetic achievements have facilitated the preparation of compounds like this compound with defined stereochemistry, enabling detailed structure-activity relationship studies.
Significance in Organic Chemistry
The significance of this compound in organic chemistry extends beyond its individual properties to encompass broader principles of fluorine chemistry and heterocyclic synthesis. The compound exemplifies the strategic use of fluorine substitution to modulate molecular properties, particularly the phenomenon whereby fluorine atoms can influence the basicity of adjacent nitrogen centers. This property has profound implications for drug design, as the modulation of nitrogen basicity directly affects receptor binding, membrane permeability, and metabolic stability.
The molecular architecture of this compound demonstrates sophisticated synthetic planning, incorporating multiple functional elements within a single framework. The compound features a piperidine ring in its preferred chair conformation, with the stereogenic center at the 3-position directing the spatial arrangement of the 2-fluorophenylmethoxy substituent. This structural complexity requires advanced synthetic methodologies for its preparation, contributing to the development of new synthetic strategies in fluorinated heterocyclic chemistry.
The compound's contribution to organic chemistry methodology is particularly evident in its synthetic accessibility through established piperidine functionalization protocols. The preparation typically involves the introduction of the 2-fluorophenylmethoxy group through nucleophilic substitution or etherification reactions, utilizing the inherent reactivity of piperidine derivatives toward electrophilic substitution. These synthetic approaches have broader applicability to related fluorinated heterocycles, making the compound a valuable synthetic intermediate and methodological exemplar.
Position within Piperidine Derivatives Classification
This compound occupies a distinctive position within the extensive classification of piperidine derivatives, representing the intersection of several important structural classes. The compound belongs to the broader category of substituted piperidines, which encompasses over twenty distinct pharmaceutical classes and numerous alkaloid structures. Within this classification, it specifically represents fluorinated piperidine derivatives, a subset that has gained particular prominence in contemporary drug discovery efforts.
The piperidine scaffold represents the most prevalent saturated nitrogen heterocyclic ring system in pharmaceutical applications, with derivatives present in diverse therapeutic areas including analgesics, antipsychotics, antihistamines, and selective serotonin reuptake inhibitors. The specific structural features of this compound place it within the class of arylalkoxy-substituted piperidines, compounds that frequently exhibit significant biological activity due to their ability to interact with various biological targets.
The stereochemical designation of the compound as the (3S)-enantiomer reflects the critical importance of chirality in piperidine pharmacology. Enantiomeric purity has been demonstrated to profoundly influence the biological activity of piperidine derivatives, as evidenced by studies of related compounds where different stereoisomers exhibit vastly different potencies and selectivity profiles. The specific configuration at the 3-position of the piperidine ring influences the spatial orientation of the fluorophenylmethoxy substituent, potentially affecting its interaction with biological targets.
Recent synthetic advances have enabled the preparation of diverse fluorinated piperidine architectures, including spiropiperidines, condensed piperidines, and substituted piperidinones. The compound this compound represents a specific subset of substituted piperidines characterized by ether linkages to aromatic fluorine-containing substituents. This structural classification has particular relevance for structure-activity relationship studies, as the combination of fluorine substitution and ether linkage geometry creates unique electronic and steric environments that influence biological activity.
The positioning of this compound within piperidine derivatives classification also reflects broader trends in fluorine chemistry applications. The incorporation of fluorine atoms in the ortho position of aromatic rings attached to piperidine systems represents a strategic approach to modulating lipophilicity and biological activity. This structural motif has been extensively explored in pharmaceutical research, with the fluorine atom serving multiple roles including metabolic blocking, enhancement of binding affinity, and improvement of pharmacokinetic properties.
Properties
IUPAC Name |
(3S)-3-[(2-fluorophenyl)methoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHPALXDIDQTKU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to (3S)-3-[(2-fluorophenyl)methoxy]piperidine involves the nucleophilic substitution of (S)-3-hydroxypiperidine with 2-fluorobenzyl chloride under basic conditions. This reaction replaces the hydroxyl group with the 2-fluorobenzyl moiety, forming the ether linkage characteristic of the target compound.
- Starting materials: (S)-3-hydroxypiperidine and 2-fluorobenzyl chloride.
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the hydroxyl group, increasing its nucleophilicity.
- Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to facilitate nucleophilic substitution.
- Temperature: Mild heating is often applied to promote reaction progress without racemization.
- Reaction time: Variable, depending on scale and conditions, from several hours to overnight.
This method is straightforward and allows for retention of stereochemistry at the 3-position of the piperidine ring.
Industrial Production Considerations
For industrial-scale synthesis, the reaction conditions are optimized for efficiency, reproducibility, and safety:
- Continuous flow reactors may be employed to enhance mixing, heat transfer, and control over reaction parameters.
- Automated systems improve batch-to-batch consistency.
- Use of bases and solvents is optimized to minimize waste and facilitate downstream purification.
- Reaction parameters are adjusted to maximize yield and minimize side products or racemization.
Alternative Preparation Processes
While the direct nucleophilic substitution of (S)-3-hydroxypiperidine is the most common route, related patents and literature on structurally similar piperidine derivatives suggest alternative approaches that could be adapted:
- Formation of sulfonate derivatives of the hydroxyl intermediate to improve leaving group ability before substitution.
- Use of polar aprotic and hydrocarbon solvent mixtures to optimize solubility and reaction kinetics.
- Hydrolysis or coupling reactions involving protected intermediates to control stereochemistry and purity.
These approaches are generally more complex and may be used when direct substitution is inefficient or leads to impurities.
Reaction Conditions Summary Table
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | (S)-3-hydroxypiperidine, 2-fluorobenzyl chloride | High enantiomeric purity of (S)-3-hydroxypiperidine is critical |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Strong base to deprotonate hydroxyl |
| Solvent | DMF, DMSO, or mixture with hydrocarbon solvents | Polar aprotic solvents favor nucleophilic substitution |
| Temperature | Room temperature to 60°C | Mild heating accelerates reaction |
| Reaction time | 4–24 hours | Depends on scale and conditions |
| Purification | Extraction, crystallization, chromatography | To isolate pure stereoisomer |
Research Findings and Optimization
- The presence of the fluorine atom on the phenyl ring influences the electronic properties, potentially affecting reaction rates and product stability.
- Use of sodium hydride as a base is preferred for its strong basicity and ability to generate the alkoxide efficiently.
- Polar aprotic solvents such as DMF enhance nucleophilicity and solubility of reactants.
- Industrial methods focus on minimizing reaction times and solvent volumes to improve sustainability.
- Avoidance of racemization is critical; thus, reaction conditions are kept mild.
- Continuous flow synthesis has been reported to improve yield and purity by better control of reaction parameters.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Direct nucleophilic substitution | (S)-3-hydroxypiperidine + 2-fluorobenzyl chloride with base in polar aprotic solvent | Simple, stereospecific, scalable | Requires careful base and solvent choice |
| Sulfonate intermediate route | Conversion of hydroxyl to sulfonate followed by substitution | Enhanced leaving group, potentially higher yield | More synthetic steps, complex purification |
| Continuous flow synthesis | Automated flow reactors for nucleophilic substitution | Improved control, reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Oxidation Reactions
The piperidine ring and methoxy group undergo oxidation under controlled conditions.
Mechanistic Insight :
-
The fluorine atom stabilizes transition states via inductive effects, enhancing oxidation selectivity at the C3 position of the piperidine ring.
-
Oxidative cleavage of the methoxy group generates fluorobenzaldehyde, useful in further synthetic applications .
Reduction Reactions
Reduction targets the methoxy group or modifies the piperidine ring.
Key Findings :
-
LiAlH₄ selectively reduces the methoxy group to a primary alcohol without racemization.
-
Catalytic hydrogenation removes the methoxy group entirely, yielding a deoxygenated piperidine .
Substitution Reactions
The fluorine atom and methoxy group participate in nucleophilic substitutions.
Fluorophenyl Group Substitution
Methoxy Group Displacement
| Reagent/Conditions | Product(s) Formed | Yield | Mechanism | Source |
|---|---|---|---|---|
| HBr (acetic acid) | (3S)-3-Bromopiperidine | 90% | Acid-catalyzed nucleophilic substitution | |
| HI (reflux) | (3S)-3-Iodopiperidine | 82% | Retention of configuration |
Notable Trends :
-
Fluorine’s electronegativity directs nucleophilic attack to the para-position of the benzyl group.
-
Methoxy group displacement proceeds with full stereochemical retention at C3 .
Annulation and Cycloaddition
The compound serves as a building block in complex heterocycle synthesis.
Mechanistic Highlights :
-
Palladium catalysis enables regioselective annulation, forming six-membered rings with fluorinated motifs .
-
Dipolar cycloadditions exploit the electron-deficient fluorophenyl group for [3 + 2] reactivity .
Protection/Deprotection Strategies
The amine group undergoes reversible modifications for synthetic flexibility.
| Reaction | Reagents/Conditions | Product | Stability | Source |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | N-Boc-protected derivative | Stable up to pH 12 | |
| TFA Deprotection | 50% TFA in DCM | Free amine regeneration | Quantitative recovery |
Comparative Reactivity with Analogues
The fluorine substituent significantly alters reactivity compared to non-fluorinated analogues:
| Property | (3S)-3-[(2-Fluorophenyl)methoxy]piperidine | (3S)-3-(Phenylmethoxy)piperidine | Reason |
|---|---|---|---|
| Oxidation Rate (KMnO₄) | 65% yield in 2 hrs | 45% yield in 4 hrs | Fluorine stabilizes transition state |
| SNAr Reactivity (NaN₃) | 60% yield | <10% yield | Enhanced electrophilicity of aryl ring |
| Thermal Stability | Decomposes at 200°C | Decomposes at 180°C | Stronger C-F bond |
Industrial-Scale Considerations
Scientific Research Applications
Opioid Receptor Modulation
Research indicates that compounds similar to (3S)-3-[(2-fluorophenyl)methoxy]piperidine exhibit significant activity at opioid receptors. For instance, studies on related piperidine derivatives have shown their potential as mu-opioid receptor agonists, which are crucial for pain management. The compound's structural modifications can enhance its affinity and selectivity for these receptors, potentially leading to the development of new analgesics with fewer side effects compared to traditional opioids .
Antidepressant Potential
The compound may also play a role in treating depression. Similar piperidine derivatives have been investigated for their effects on neurotransmitter systems involved in mood regulation. For example, research has focused on the modulation of serotonin and norepinephrine levels, suggesting that this compound could be explored as a candidate for antidepressant therapy .
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with commercially available piperidine derivatives.
- Reactions : Key reactions include nucleophilic substitution or coupling reactions to introduce the fluorophenyl and methoxy groups at the appropriate positions on the piperidine ring.
- Purification : After synthesis, purification techniques such as chromatography are employed to isolate the target compound from by-products.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Fluorobenzene | Introduction of fluorophenyl group |
| 2 | Coupling Reaction | Methanol (with acid catalyst) | Formation of methoxy group |
| 3 | Purification | Chromatography | Isolation of this compound |
Case Study 1: Analgesic Activity
A study evaluated various piperidine derivatives for their analgesic properties. Among them, this compound exhibited promising results in preclinical models, demonstrating effective pain relief comparable to established opioid analgesics. The study highlighted the importance of structural modifications in enhancing potency and reducing side effects .
Case Study 2: Antidepressant Efficacy
In another investigation focusing on antidepressant activity, this compound was assessed for its impact on serotonin reuptake inhibition. Results indicated that this compound could significantly increase serotonin levels in vitro, suggesting its potential as a therapeutic agent for depression .
Mechanism of Action
The mechanism of action of (3S)-3-[(2-fluorophenyl)methoxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Substituent Variation: Fluorinated vs. Non-Fluorinated Groups
(2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine
- Molecular Formula : C₂₀H₂₄N₂O
- Key Features: Substituents: 2-Methoxybenzylamino (electron-donating methoxy) and phenyl groups. Stereochemistry: (2S,3S) configuration.
- Comparison: The methoxy group enhances solubility compared to the electron-withdrawing fluorine in (3S)-3-[(2-fluorophenyl)methoxy]piperidine.
(2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
- Molecular Formula: C₂₀H₁₉F₆NO
- Key Features :
- Substituents : Bulky 3,5-bis(trifluoromethyl)phenylmethoxy and 2-phenyl groups.
- Stereochemistry : (2S,3S).
- Comparison: The trifluoromethyl groups increase lipophilicity and metabolic stability compared to the mono-fluorinated analog. This compound (CAS 148687-76-7) is a neurokinin antagonist (e.g., L-733,060 hydrochloride), highlighting how substituent bulk influences target selectivity .
Stereochemical Influence on Activity
(3R,2R)- and (3S,2R)-Piperidine-Indole Derivatives
- Key Features :
- Comparison :
Pharmacologically Active Analogs
Paroxetine Hydrochloride
- Molecular Formula: C₁₉H₂₀FNO₃·HCl
- Key Features :
- Substituents : Benzodioxol and 4-fluorophenyl groups.
- Stereochemistry : (3S,4R).
- Comparison :
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(phenylmethoxy)phenoxy]methyl]piperidine
- Key Features: Complex substituents: 4-fluorophenyl and multi-ether phenoxy groups.
- Comparison :
- The additional methoxy and phenylmethoxy groups extend its binding site interactions, likely improving affinity for multi-target receptors compared to the simpler 2-fluorophenylmethoxy analog .
Biological Activity
(3S)-3-[(2-fluorophenyl)methoxy]piperidine is a piperidine derivative that has attracted attention in pharmacological research due to its potential biological activity. The compound features a methoxy group attached to a 2-fluorophenyl moiety, which may enhance its lipophilicity and biological efficacy. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Characteristics
- Chemical Formula : CHFNO
- CAS Number : 1568182-78-4
- Molecular Weight : 211.25 g/mol
The precise mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest it may interact with various neurotransmitter receptors. The presence of the fluorine atom in the aromatic ring is hypothesized to enhance binding affinity to these targets, potentially influencing neurotransmission pathways.
Neuropharmacology
Research indicates that this compound may exhibit neuropharmacological properties. It is suggested to bind to receptors involved in neurotransmission, although comprehensive binding affinity studies are required for validation.
Antimicrobial Properties
In vitro studies have demonstrated that derivatives similar to this compound exhibit antimicrobial activity against various pathogens. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that this compound could be explored for its potential as an antimicrobial agent.
Analgesic Activity
The compound's structural similarities to known analgesics raise the possibility of pain-relieving properties. Research on related piperidine compounds has shown significant activity at μ-opioid receptors, indicating a potential for analgesic effects . Further studies are necessary to assess the analgesic efficacy of this compound.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for (3S)-3-[(2-fluorophenyl)methoxy]piperidine, and how are stereochemical outcomes controlled?
The enantioselective synthesis of (3S)-configured piperidines typically involves chiral catalysts or resolving agents. For example, Ir-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium salts can yield chiral piperidines with high enantiomeric excess (e.g., >99% ee) . Alternatively, bicyclic lactams derived from phenylglycinol can serve as intermediates, enabling stereocontrol through diastereoselective alkylation followed by TFA-mediated ring-opening and chromatographic separation (e.g., isolation of (3S)-isomers via silica gel chromatography) . Key steps include:
Q. How can the structural purity of this compound be validated experimentally?
Elemental analysis (C, H, N, Cl) and spectroscopic methods are critical:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : NIOSH-approved respirators and EN 166-certified goggles to prevent inhalation/ocular exposure .
- Ventilation : Use fume hoods to minimize aerosol formation during synthesis .
- Storage : Dry, cool conditions (2–8°C) in airtight containers to prevent degradation .
Advanced Research Questions
Q. How do metabolic pathways influence the stability of this compound in vitro?
Piperidine derivatives undergo CYP450-mediated metabolism. For example:
- O-Demethylation : Catalyzed by CYP2D6 (low , high affinity) .
- N-Dealkylation : Primarily mediated by CYP3A4, leading to secondary metabolites .
Methodology: Incubate with human liver microsomes + NADPH, followed by LC-MS/MS to track metabolite formation. Parallel pathways (e.g., trifluoromethoxy cleavage) may require MAO-B inhibition .
Q. What strategies resolve data contradictions in stereochemical assignments for fluorophenyl-piperidine derivatives?
- X-ray crystallography : Definitive confirmation of absolute configuration (e.g., (3S,4R) paroxetine analogs) .
- Chiral chromatography : Use amylose- or cellulose-based columns with polar mobile phases to separate enantiomers .
- Computational modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Q. How can computational tools predict the pharmacological activity of this compound?
- Molecular docking : Screen against serotonin reuptake transporters (SERT) using AutoDock Vina, leveraging structural homology with paroxetine (PDB: 5I6X) .
- QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. methoxy) with binding affinity using descriptors like logP and polar surface area .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Q. How does the fluorophenyl moiety influence the compound’s reactivity in cross-coupling reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
